[Pyr1]-Apelin-13
CAS No.: 217082-60-5
VCID: VC21542920
Molecular Formula: C69H108N22O16S
Molecular Weight: 1533.8 g/mol
* For research use only. Not for human or veterinary use.
![[Pyr1]-Apelin-13 - 217082-60-5](/images/no_structure.jpg)
Description |
[Pyr1]-Apelin-13 is a potent form of the apelin peptide, which is an endogenous ligand for the G-protein-coupled APJ receptor. It is a pyroglutamylated version of apelin-13, a fragment derived from the pre-proprotein apelin. This peptide plays a crucial role in various physiological processes, including cardiovascular regulation and potential therapeutic applications in heart failure and viral infections. Chemical Characteristics
Biological Functions[Pyr1]-Apelin-13 is known for its cardiovascular effects, acting as a potent vasodilator and positive inotropic agent. It binds to the APJ receptor with high affinity, influencing heart function and vascular tone . Key Biological Actions:
Cardiac Health[Pyr1]-Apelin-13 has been explored for its potential in treating heart failure. Encapsulation in liposomal nanocarriers enhances its stability and therapeutic efficacy, offering sustained release and improved cardiac function in models of pressure-overload-induced heart failure . Viral InfectionsRecent studies suggest that [Pyr1]-Apelin-13 may inhibit cell-to-cell fusion mediated by ACE2 binding to the SARS-CoV-2 spike protein, potentially serving as a therapeutic agent for COVID-19 . In Vivo Studies
In Vitro Studies
Table 2: Biological Actions of [Pyr1]-Apelin-13
Table 3: Therapeutic Applications
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CAS No. | 217082-60-5 | ||||||||||||||
Product Name | [Pyr1]-Apelin-13 | ||||||||||||||
Molecular Formula | C69H108N22O16S | ||||||||||||||
Molecular Weight | 1533.8 g/mol | ||||||||||||||
IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | ||||||||||||||
Standard InChI | InChI=1S/C69H108N22O16S/c1-39(2)32-47(85-57(96)43(17-9-26-76-68(71)72)82-63(102)52-20-12-29-90(52)65(104)45(18-10-27-77-69(73)74)83-58(97)44-22-23-54(93)80-44)59(98)88-50(37-92)61(100)86-48(34-41-35-75-38-79-41)60(99)81-42(16-7-8-25-70)56(95)78-36-55(94)89-28-11-19-51(89)62(101)84-46(24-31-108-3)66(105)91-30-13-21-53(91)64(103)87-49(67(106)107)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,92H,7-13,16-34,36-37,70H2,1-3H3,(H,75,79)(H,78,95)(H,80,93)(H,81,99)(H,82,102)(H,83,97)(H,84,101)(H,85,96)(H,86,100)(H,87,103)(H,88,98)(H,106,107)(H4,71,72,76)(H4,73,74,77)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 | ||||||||||||||
Standard InChIKey | GGMAXEWLXWJGSF-PEWBXTNBSA-N | ||||||||||||||
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCC(=O)N6 | ||||||||||||||
SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6 | ||||||||||||||
Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6 | ||||||||||||||
Sequence | One Letter Code: Glp-RPRLSHKGPMPF | ||||||||||||||
Synonyms | (Pyr1)apelin-13 (Pyr1)apelin13 1-Pyr-apelin 13 apelin 13, Pyr(1)- apelin 13, pyroglutamyl(1)- PyrAp13 |
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PubChem Compound | 25085173 | ||||||||||||||
Last Modified | Aug 15 2023 |
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